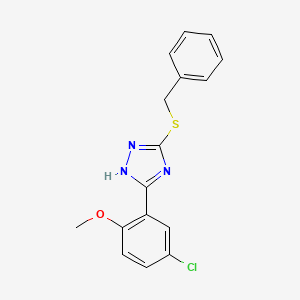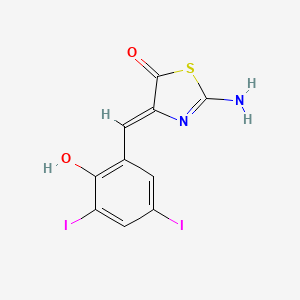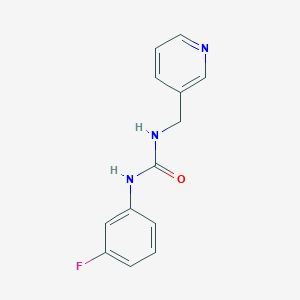![molecular formula C19H13N3O B5327774 2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5327774.png)
2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is a member of the benzimidazole family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which triggers a cascade of events leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that this compound has anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to exhibit cytotoxicity against normal cells as well as cancer cells, which may limit its clinical use.
Orientations Futures
There are many potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile. One area of research could be the development of new analogs of this compound with improved selectivity and reduced toxicity. Additionally, further studies could be conducted to investigate the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Finally, studies could be conducted to investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-(2-propyn-1-yloxy)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile has been studied for its potential applications in various scientific research fields. One of the main areas of research has been in the development of new anticancer agents. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, ovarian, and lung cancer cells.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c1-2-10-23-16-7-5-6-14(12-16)11-15(13-20)19-21-17-8-3-4-9-18(17)22-19/h1,3-9,11-12H,10H2,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPAVIZUVKSGH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)


![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
![ethyl {[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B5327733.png)
![2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327740.png)
![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)

